1,3,2-Benzodithiazol-1-ium chloride
Description
Properties
CAS No. |
91934-41-7 |
|---|---|
Molecular Formula |
C6H4ClNS2 |
Molecular Weight |
189.7 g/mol |
IUPAC Name |
1,3,2-benzodithiazol-3-ium;chloride |
InChI |
InChI=1S/C6H4NS2.ClH/c1-2-4-6-5(3-1)8-7-9-6;/h1-4H;1H/q+1;/p-1 |
InChI Key |
YACZPYPKXIFTGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)SN=[S+]2.[Cl-] |
Origin of Product |
United States |
Historical Context and Evolution of Mechanistic Understanding
Early Reports and Initial Observations of the Herz Reaction
The journey of 1,3,2-Benzodithiazol-1-ium chloride begins with the pioneering work of German chemist Richard Herz. In 1913, Herz filed a patent detailing a novel reaction between anilines and disulfur (B1233692) dichloride (S₂Cl₂). This was followed by publications in academic journals that further elaborated on his findings. The core observation of the Herz reaction is the transformation of an aniline (B41778) derivative into a 1,3,2-benzodithiazol-1-ium salt, commonly referred to as a "Herz salt".
The reaction is typically carried out by treating an aniline with disulfur dichloride in a suitable solvent. The initial product is the this compound, which often precipitates from the reaction mixture. One of the key early applications of this reaction was the synthesis of ortho-aminothiophenols, which are valuable intermediates in the production of sulfur dyes. This was achieved through the hydrolysis of the initially formed Herz salt.
Development of Structural Hypotheses and Subsequent Confirmation
The exact chemical nature of the products of the Herz reaction was a subject of investigation for a considerable period. Early structural hypotheses were primarily based on indirect evidence, such as elemental analysis and derivatization reactions. The challenge in definitively determining the structure lay in the often amorphous nature of the simple Herz salts, including the chloride salt, which made techniques like single-crystal X-ray diffraction difficult to apply.
With the advent of modern analytical techniques, a clearer picture of the structure of this compound began to emerge. Spectroscopic methods provided crucial insights:
| Spectroscopic Data for a related Herz Salt (6-Chloro-3H-benzo[d] acs.orgresearchgate.netnih.govdithiazol-2-ium Chloride) | |
| Technique | Observation |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for N-H stretching (around 3019 cm⁻¹), C=N stretching (around 1574 cm⁻¹), and aromatic C-C bonds (around 1499 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum shows a peak corresponding to the organic cation, confirming the ionic nature of the S-Cl bond. |
The definitive confirmation of the 1,3,2-benzodithiazolium cation structure came from X-ray crystallography studies. While obtaining a suitable crystal of the simple chloride salt proved challenging, researchers were able to grow single crystals by using larger, non-coordinating counter-anions such as hexachloroantimonate (SbCl₆⁻). These studies unequivocally confirmed the planar, heterocyclic ring system of the 1,3,2-benzodithiazolium cation. More recently, the crystal structure of 1,3,2-benzodithiazolium chloride itself, as a sulfur dioxide solvate, has been determined, providing a complete and unambiguous structural description. acs.org
Evolution of Mechanistic Postulations for Herz Salt Formation
A significant step forward in understanding the reaction pathway came from the work of Gompper and his contemporaries. They were among the first to postulate a detailed, stepwise mechanism. Their proposed pathway involved the initial formation of an N-sulfenyl chloride intermediate, followed by electrophilic attack of the sulfur on the ortho-position of the aniline ring.
Later, mechanistic investigations by Huestis and co-workers focused on the role of chlorination in the reaction. A key question was whether the chlorination of the aromatic ring, which is sometimes observed, occurs before or after the formation of the dithiazole ring. Their studies suggested that the non-chlorinated benzodithiazole is not an intermediate that subsequently gets chlorinated.
More recent studies, aided by modern analytical techniques, have continued to refine the mechanistic picture. These investigations have considered the potential involvement of various reactive intermediates and have led to the proposal of new mechanistic pathways that aim to explain all experimental observations, including the stoichiometry of the reactants and the formation of byproducts. While a universally accepted, detailed mechanism remains a subject of ongoing research, it is generally agreed that the reaction proceeds through a series of complex electrophilic and cyclization steps.
Synthetic Methodologies for 1,3,2 Benzodithiazol 1 Ium Chloride
The Herz Reaction: Principal Synthetic Pathway
The Herz reaction is a unique transformation that converts an electron-rich aniline (B41778) or its derivatives into an electron-deficient 1,3,2-benzodithiazol-1-ium salt using a single reagent: disulfur (B1233692) dichloride (S₂Cl₂). durham.ac.uk This process is remarkable for its ability to not only form the heterocyclic ring but also to introduce a chlorine atom at the position para to the original amino group. durham.ac.ukmdpi.com First patented in 1913 and later published in academic journals, the Herz reaction typically uses acetic acid as a medium. mdpi.com The resulting Herz salts are versatile intermediates that can be readily converted to other derivatives. mdpi.com
Reaction Conditions and Substrate Scope in Herz Salt Synthesis
The synthesis of Herz salts via the Herz reaction is influenced by several factors, including the starting aniline substrate and the reaction conditions.
Reaction Conditions: The reaction is typically carried out by treating an aniline with disulfur dichloride in a solvent such as acetic acid. mdpi.com The reaction is often exothermic and may require careful temperature control. An excess of disulfur dichloride is generally used, which has implications for the cost and waste generation on a larger scale. durham.ac.uk The reaction also produces corrosive HCl fumes. durham.ac.uk
Substrate Scope: The Herz reaction is applicable to a range of anilines. However, the nature and position of substituents on the aniline ring can significantly impact the course of the reaction and the final products.
Unsubstituted and Para-Substituted Anilines: Aniline itself reacts to form the parent 1,3,2-benzodithiazol-1-ium chloride, often with concurrent chlorination at the para-position. mdpi.com If the para-position is already occupied by a substituent, such as a nitro group, it can be replaced by chlorine during the reaction. mdpi.com
Ortho-Substituted Anilines: When the aniline substrate is substituted at both ortho positions (2- and 6-positions), the Herz reaction can still proceed to form a 1,2,3-dithiazole ring. However, due to steric hindrance, the resulting ring is not aromatic, and this variation of the reaction has been less explored. mdpi.com
The following table summarizes the outcomes of the Herz reaction with different aniline substrates:
| Starting Aniline Substrate | Key Product(s) | Observations |
| Aniline | This compound | Chlorination at the para-position is common. mdpi.com |
| 4-Substituted Anilines | 7-Chloro-1,3,2-benzodithiazol-1-ium chloride | The para-substituent is often replaced by chlorine. mdpi.com |
| 2,6-Disubstituted Anilines | Non-aromatic 1,2,3-dithiazole ring | Aromaticity is not achieved in the product. mdpi.com |
Mechanistic Investigations of the Herz Reaction
The mechanism of the Herz reaction has been a subject of study and debate, with initial proposals being refined over time with new experimental evidence.
Early mechanistic hypotheses for the Herz reaction were proposed but had limitations in explaining all experimental observations. These initial proposals often struggled to account for the concurrent chlorination at the para-position and the requirement for an excess of disulfur dichloride.
More recent mechanistic studies have provided a more detailed understanding of the Herz reaction. A proposed mechanism involves the initial reaction of the aniline with disulfur dichloride to form an intermediate N-thiosulfinylaniline. mdpi.com This is followed by an intramolecular cyclization. A key feature of modern models is the proposal of radical intermediates. durham.ac.uk Experimental evidence, including the detection of organic radical anions, supports these contemporary models. durham.ac.uk The formation of these radicals helps to explain the unique electronic properties of the resulting Herz salts and their derivatives. mdpi.com
Chlorination is a characteristic feature of the Herz reaction. The reaction not only forms the dithiazole ring but also frequently introduces a chlorine atom at the 4-position of the aniline precursor's aromatic ring. durham.ac.uk This chlorination occurs even when the para-position is unsubstituted and can displace certain existing substituents. mdpi.com
The electronic nature of substituents on the aniline ring influences the reaction. Electron-donating groups on the aniline ring generally facilitate the electrophilic attack by the sulfur monochloride species, promoting the reaction. Conversely, strong electron-withdrawing groups can hinder the reaction. The presence of substituents also directs the position of chlorination, with a strong preference for the para-position relative to the original amino group.
Methodologies for Preparation, Isolation, and Optimization of Herz Salts
The preparation of Herz salts involves the careful execution of the Herz reaction, followed by appropriate isolation and purification techniques.
Preparation: The general procedure involves the slow addition of disulfur dichloride to a solution or suspension of the aniline in a suitable solvent, often glacial acetic acid. The reaction mixture is typically stirred for a period at a controlled temperature.
Isolation: Isolating the Herz salt from the reaction mixture can be challenging due to its reactivity and potential for hydrolysis. Common methods include:
Filtration: If the Herz salt precipitates from the reaction mixture, it can be collected by filtration.
Solvent Evaporation: Careful removal of the solvent under reduced pressure can yield the crude salt.
Precipitation: Addition of a non-polar solvent can sometimes induce precipitation of the salt.
It is important to note that Herz salts readily react with water, even atmospheric moisture, to form the corresponding sulfoxide. mdpi.com Therefore, anhydrous conditions are often necessary for the isolation of the pure chloride salt.
Optimization: Optimization of the synthesis often focuses on improving the yield and purity of the Herz salt. This can involve:
Stoichiometry: Adjusting the molar ratio of the aniline to disulfur dichloride can impact the efficiency of the reaction. While an excess of disulfur dichloride is common, minimizing this excess can reduce waste and cost. durham.ac.uk
Solvent: While acetic acid is traditional, other solvents may be explored to improve solubility or reaction control.
Temperature and Reaction Time: Optimizing these parameters can help to maximize the formation of the desired product and minimize side reactions.
Due to the limited literature on the isolation of amorphous Herz salts, there is value in further research to optimize the synthesis and characterization of these simple polymorphs. durham.ac.uk
Alternative Routes to the 1,3,2-Benzodithiazole Ring System
Beyond the conventional Herz reaction, the synthesis of the 1,3,2-benzodithiazole core has been approached through other chemical transformations. These alternative methods provide valuable tools for synthetic chemists, allowing for the formation of this heterocyclic system from different precursors. The following sections detail the synthesis from 2-aminothiophenols and the theoretical potential of ring-contraction strategies.
Synthesis via 2-Aminothiophenols and Thionyl Chloride
A notable, albeit less common, alternative to the Herz reaction involves the direct reaction of 2-aminothiophenol (B119425) with thionyl chloride (SOCl₂). This method, in principle, offers a more direct route to the 1,3,2-benzodithiazole ring system, bypassing the often harsh conditions of the Herz reaction which utilizes disulfur dichloride.
The reaction proceeds by treating 2-aminothiophenol with thionyl chloride. The amino and thiol groups of the starting material react with thionyl chloride to form the heterocyclic ring. While specific, detailed research findings on the synthesis of the parent this compound via this method are not extensively documented in readily available literature, the general transformation is recognized. The primary product of this reaction is expected to be the Herz salt, from which other derivatives can be generated.
It is important to distinguish this reaction from the more frequently reported synthesis of 2-substituted benzothiazoles, where 2-aminothiophenol is condensed with carboxylic acids that have been activated by thionyl chloride to form an acyl chloride in situ. In that case, the thionyl chloride does not directly participate in the ring formation with its sulfur atom.
Further research is required to optimize reaction conditions such as solvent, temperature, and stoichiometry to improve yields and to fully characterize the this compound produced through this method.
Table 1: Synthesis of 1,3,2-Benzodithiazole Ring System via 2-Aminothiophenol and Thionyl Chloride
| Starting Material | Reagent | Product | Reported Findings |
| 2-Aminothiophenol | Thionyl Chloride (SOCl₂) | 1,3,2-Benzodithiazole Ring System | A recognized, but less common, alternative to the Herz reaction. Detailed experimental data for the parent chloride salt is limited. |
Note: This table is based on the general understanding of the reaction, as specific yield and detailed research findings for the parent this compound are not widely published.
Exploration of Ring-Contraction Procedures
Ring-contraction reactions represent a powerful strategy in heterocyclic synthesis, allowing for the formation of strained or unique ring systems from larger, more readily accessible precursors. The application of this methodology to the synthesis of the 1,3,2-benzodithiazole ring system is an area of theoretical exploration, though specific examples are not prevalent in the literature.
The general principle would involve the synthesis of a larger sulfur-nitrogen containing heterocycle that, upon treatment with a suitable reagent or under specific conditions (e.g., photochemical, thermal), undergoes a rearrangement and expulsion of a fragment to yield the more stable, five-membered 1,3,2-benzodithiazole ring.
For instance, one could envision the synthesis of a six-membered 1,2,4-benzothiadiazine derivative which, through a suitable chemical transformation, could contract to the 1,3,2-benzodithiazole system. However, the search for established procedures for this specific transformation has not yielded concrete examples. The exploration of such ring-contraction strategies remains an open area for research and could provide novel and elegant pathways to this important heterocyclic scaffold.
Table 2: Conceptual Exploration of Ring-Contraction for 1,3,2-Benzodithiazole Synthesis
| Precursor Heterocycle (Conceptual) | Transformation Type | Potential Product | Research Status |
| Substituted 1,2,4-Benzothiadiazine | Chemical or Photochemical Rearrangement | 1,3,2-Benzodithiazole derivative | Theoretical; specific examples for this transformation are not currently documented in the literature. |
Note: This table represents a conceptual approach, as specific and verified ring-contraction procedures leading to the 1,3,2-benzodithiazole ring system are not well-established in scientific literature.
Chemical Reactivity and Transformation Pathways of 1,3,2 Benzodithiazol 1 Ium Chloride
Hydrolytic Transformations and Equilibrium Dynamics
Detailed experimental studies specifically outlining the hydrolytic behavior of 1,3,2-Benzodithiazol-1-ium chloride are not widely available in the current body of scientific literature. However, based on the general chemistry of related sulfur-nitrogen heterocyclic cations, some potential pathways can be inferred, though they require experimental verification.
Reversible Formation of Sulfone Structures
For the analogous 1,2,3-benzodithiazolium (Herz) salts, reaction with water leads to the reversible formation of a neutral sulfoxide-like structure. It is plausible that this compound could undergo a similar hydrolytic equilibrium to form a corresponding neutral species, although the precise structure and the dynamics of this equilibrium are not documented.
Generation of Ring-Opened Thiophenol Derivatives
The alkaline hydrolysis of Herz salts is a known route to 2-aminothiophenols. By analogy, it is conceivable that under basic conditions, the 1,3,2-benzodithiazolium ring could undergo hydrolytic cleavage to yield a ring-opened thiophenol derivative. However, the specific structure of this product, likely an aminothiophenol isomer, and the conditions required for this transformation of the 1,3,2-isomer have not been explicitly reported.
Reduction Chemistry and Formation of Radical Species
The reduction of this compound is a key transformation, leading to the formation of a stable radical species. This radical is often referred to as a "Wolmershäuser radical," distinguishing it from the "Herz radical" derived from the 1,2,3-isomer.
Synthesis and Characterization of Herz Radicals
The reduction of 1,3,2-dithiazolium salts is a recognized method for generating the corresponding stable 1,3,2-dithiazolyl free radicals. thieme-connect.de While direct experimental details for the reduction of this compound are scarce, the general principle involves a one-electron reduction of the cation. The resulting Wolmershäuser radical is a neutral, 11-π electron species. Spectroscopic studies, particularly Electron Spin Resonance (ESR), have been instrumental in characterizing these radicals. The spin density distribution in 1,3,2-benzodithiazolyls is reported to be in "striking contrast" to that of the isomeric 1,2,3-benzodithiazolyls, highlighting the significant influence of the heteroatom positions on the electronic structure of the radical. researchgate.net
Electrochemical Aspects of Radical Generation
Electrochemical methods can also be employed for the generation of 1,3,2-dithiazolyl radicals from their corresponding cations. thieme-connect.de This process involves the electrochemical reduction of the 1,3,2-Benzodithiazol-1-ium cation. Conversely, the oxidation of the neutral radical can regenerate the cation. For instance, 4,5-dicyano-1,3,2-dithiazol-2-yl radical can be oxidized by chlorine or bromine to yield the corresponding 4,5-dicyano-1,3,2-dithiazolium halides in high yield. thieme-connect.de This reversible redox relationship is a characteristic feature of this heterocyclic system.
Nucleophilic Substitution Reactions of the Benzodithiazolium Core
There is a notable lack of specific studies in the available literature concerning nucleophilic substitution reactions directly on the 1,3,2-Benzodithiazol-1-ium core. While the chemistry of related heterocycles, such as 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), is rich with examples of nucleophilic attack, similar reactivity for the 1,3,2-benzodithiazolium cation has not been reported. wikipedia.orgencyclopedia.pubmdpi.comnih.gov The electron-deficient nature of the cation would theoretically make it susceptible to attack by nucleophiles, potentially leading to ring-opening or substitution products. However, without experimental data, any proposed reaction pathways remain speculative.
Displacement of Chloride on the Aromatic Nucleus
A notable feature of the Herz reaction, which is often used to synthesize this compound and its derivatives, is the frequent concurrent chlorination of the aromatic ring, typically at the position para to the original amino group. mdpi.com This chloride substituent is remarkably activated towards nucleophilic aromatic substitution (SNAr). mdpi.com The electron-withdrawing nature of the dithiazolium ring enhances the electrophilicity of the benzene (B151609) ring, facilitating the displacement of the chloride by various nucleophiles. mdpi.combeilstein-journals.orgrsc.org
A range of aromatic amines, which can be poor nucleophiles, have been reported to displace the chloride on the aromatic nucleus of Herz salts, leading to the formation of biaryl aniline (B41778) products. mdpi.com This reaction underscores the significant activation provided by the dithiazolium moiety. Even Herz salts derived from more electron-rich naphthalene (B1677914) systems can undergo this type of nucleophilic substitution. mdpi.com
The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. beilstein-journals.org The aromaticity of the ring is temporarily disrupted in this intermediate. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. beilstein-journals.org The presence of strong electron-withdrawing groups, such as the dithiazolium ring, is crucial for stabilizing the Meisenheimer intermediate and thus favoring the SNAr pathway. rsc.orgnih.gov
Reactions with Activated Methylene (B1212753) Compounds (e.g., Malononitrile)
1,3,2-Benzodithiazol-1-ium chlorides, as typical Herz salts, react with activated methylene compounds like malononitrile (B47326). This reaction generally leads to the formation of highly colored ylidene derivatives. nih.govnih.gov The reaction is complex and can result in a mixture of products, with yields of the desired ylidene ranging from low to moderate. nih.gov
For instance, the reaction of 6-chloro-1,2,3-benzodithiazolium chlorides with malononitrile has been shown to produce (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles. nih.govnih.gov However, the complexity of the reaction is highlighted by the isolation of several by-products in the case of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride. These by-products included 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, 6-chloro-4-methoxy-2,3-dihydro-1,3-benzothiazole-2,2-dicarbonitrile, and 4-methoxy-6-thiocyanato-1,3-benzothiazole-2-carbonitrile. nih.gov The formation of these side products suggests that the reaction may proceed through various pathways, including ring-opening and subsequent rearrangements.
The reaction with malononitrile can also lead to the formation of neutral 6-malononitrile derivatives, which are noted for their intense color. mdpi.com These compounds are generally more stable than the parent Herz salts and exhibit different physical properties, such as being high-melting solids with poor solubility. mdpi.com
Condensation Reactions with Amine Nucleophiles
The electrophilic nature of the 1,3,2-benzodithiazol-1-ium ring system makes it susceptible to attack by nucleophiles, including amines. While direct condensation reactions with primary and secondary amines on the dithiazolium ring itself are not extensively detailed for this specific isomer, related transformations of Herz compounds provide insight into this reactivity.
One significant reaction involves the S-oxide intermediates of Herz compounds. Specific 2-amine-substituted benzothiazoles can be synthesized from benzo-1,2,3-dithiazole 2-oxides by reacting them with isocyanides in the presence of an iodine catalyst. mdpi.com This reaction is believed to be the first instance of a nucleophilic attack (other than by water) at the 2-position of the dithiazole ring of a Herz salt derivative. The proposed mechanism involves the iodine activating the dithiazole ring, allowing the isocyanide to insert into the S-S bond, ultimately leading to the formation of the 2-aminobenzothiazole. mdpi.com This transformation is valuable as 2-aminobenzothiazoles are important scaffolds in medicinal chemistry. mdpi.comnih.gov
The following table summarizes the synthesis of various 2-aminobenzothiazoles from different benzo-1,2,3-dithiazole 2-oxides and isocyanides, demonstrating the scope of this transformation. mdpi.com
| Benzo-1,2,3-dithiazole 2-oxide | Isocyanide | Resulting 2-Aminobenzothiazole | Yield (%) |
| 17a | R-NC | 18a-n | 8-75 |
| 17b | R-NC | 18a-n | 8-75 |
| 17c | R-NC | 18a-n | 8-75 |
| 17d | R-NC | 18a-n | 8-75 |
| 17e | R-NC | 18a-n | 8-75 |
Adapted from a 2021 review on Benzo mdpi.comnih.govCurrent time information in NA.dithiazole Compounds. mdpi.com
This reaction highlights a pathway for forming C-N bonds at the heterocyclic core, which is a key transformation in the derivatization of these compounds.
Oxidation Chemistry and Regeneration Pathways
The redox chemistry of this compound and its related species is a defining characteristic, enabling their interconversion between cationic, radical, and neutral forms.
Regeneration of this compound from Radical Forms
1,3,2-Benzodithiazol-1-ium salts can be reduced to form stable radical species, often referred to as Herz radicals. mdpi.com These radicals are typically highly soluble in non-polar organic solvents, in contrast to the parent salts. mdpi.com A key aspect of their chemistry is the ability to be easily oxidized back to the cationic Herz salt form. mdpi.com This regeneration can be achieved using relatively mild oxidizing agents. For example, treatment with chlorine (Cl₂) or even disulfur (B1233692) dichloride (S₂Cl₂) can convert the radical back to the corresponding this compound. mdpi.com This reversible redox behavior is central to the interest in these compounds for applications in materials science, particularly in the development of organic conductors and radical-based materials. mdpi.com
Transformations Involving S-Oxide Intermediates
The sulfur atoms in the dithiazole ring can be oxidized to form S-oxide intermediates. These S-oxides are themselves reactive species and can undergo further transformations. For instance, Herz S-oxides can serve as precursors to Herz radicals upon heating. mdpi.com The formation of these S-oxides is sometimes observed as a side reaction during the synthesis or subsequent reactions of Herz salts. mdpi.com As mentioned previously, these S-oxides are key intermediates in the synthesis of 2-aminobenzothiazoles via reaction with isocyanides. mdpi.com The S-oxide form can also be in equilibrium with the parent Herz salt in the presence of water. mdpi.com
Derivatization Strategies for Enhancing Analytical and Synthetic Applications
The core structure of this compound can be chemically modified to introduce a wide range of functional groups. These derivatization strategies are aimed at tuning the compound's physical and chemical properties for specific analytical and synthetic purposes, such as enhancing fluorescence for bioimaging or creating novel materials with tailored electronic properties.
Derivatization can be achieved through reactions at both the heterocyclic and the aromatic ring. As discussed, nucleophilic substitution on the aromatic ring and reactions at the sulfur atoms of the dithiazole ring are key pathways for introducing new functionalities.
For analytical applications, particularly in fluorescence-based detection and imaging, the benzothiadiazole scaffold is highly valuable. nih.gov By introducing fluorogenic groups or moieties that can specifically interact with biological targets, derivatives of this compound could be developed as fluorescent probes. nih.govresearchgate.net For example, the synthesis of push-pull dyes based on benzodioxazole (B13963649) scaffolds, which are structurally related, involves Knoevenagel condensation to extend the conjugation and shift emission to the red-to-near-infrared region. rsc.org Similar strategies could be applied to 1,3,2-benzodithiazole derivatives. The development of fluorescent labels for biomolecules, such as proteins, has been demonstrated with related benzothiazolium derivatives. nih.gov
In synthetic applications, derivatization is key to building more complex molecules. The reactivity of the Herz salt allows it to be a building block for other heterocyclic systems. mdpi.com The ability to form stable radicals from Herz salts has opened up avenues for creating novel organic materials with interesting electronic and magnetic properties. mdpi.com For instance, the self-condensation of benzodithiazolyl diradicals has been used to synthesize pentacyclic sulfur-nitrogen near-infrared dyes. nih.gov Fluorination of the benzothiadiazole core is another strategy to manipulate the electronic properties for applications in organic electronics.
The following table outlines some potential derivatization strategies and their applications based on the chemistry of this compound and related compounds.
| Derivatization Strategy | Reagents/Conditions | Potential Application |
| Nucleophilic Aromatic Substitution | Arylamines, other nucleophiles | Synthesis of functional materials, biaryl compounds mdpi.com |
| Reaction with Activated Methylene Compounds | Malononitrile | Synthesis of dyes and pigments nih.govnih.gov |
| Condensation with Isocyanides (via S-oxide) | Isocyanides, I₂ catalyst | Synthesis of medicinally relevant 2-aminobenzothiazoles mdpi.com |
| C-H Borylation of the Aromatic Ring | Ir-catalyst, B₂(pin)₂ | Versatile building blocks for further functionalization |
| Formation of Radical Species and Subsequent Reactions | Mild reduction (e.g., Zn dust), then oxidation or self-condensation | Development of organic conductors, magnetic materials, and near-infrared dyes mdpi.comnih.gov |
| Introduction of Fluorine Atoms | Various fluorinating agents during synthesis | Tuning of electronic properties for organic electronics |
| Knoevenagel Condensation | Aldehydes/ketones, base catalyst | Synthesis of push-pull dyes for fluorescence applications rsc.org |
Principles and Mechanistic Aspects of Derivatization Reactions
The derivatization of this compound is fundamentally driven by its electrophilic character. The positively charged dithiazolium ring acts as a reactive center, inviting attack from a wide range of nucleophilic species. The primary mechanistic pathways for derivatization include nucleophilic attack at the sulfur or carbon atoms of the heterocyclic ring and, under certain conditions, nucleophilic aromatic substitution (SNAr) on the benzene ring.
The regioselectivity of nucleophilic attack is a critical aspect of these derivatization reactions. Theoretical studies and experimental evidence from related heterocyclic systems suggest that the positions adjacent to the charged heteroatoms are particularly activated towards nucleophilic substitution. The precise site of attack will be influenced by a combination of factors, including the nature of the nucleophile, the solvent system employed, and the electronic properties of any substituents already present on the benzodithiazolium core.
For instance, strong nucleophiles are expected to readily attack the dithiazolium ring, potentially leading to ring-opening or the formation of a neutral adduct. In contrast, reactions with weaker nucleophiles may require activation, for example, through the use of a catalyst or by introducing electron-withdrawing groups onto the benzene ring to enhance the electrophilicity of the cation.
| Reaction Type | General Mechanistic Principle | Key Influencing Factors |
| Nucleophilic Addition | Attack of a nucleophile on an electrophilic center of the dithiazolium ring. | Strength and nature of the nucleophile, solvent polarity. |
| Nucleophilic Aromatic Substitution (SNAr) | Addition of a nucleophile to the aromatic ring followed by elimination of a leaving group (e.g., chloride). | Presence of electron-withdrawing groups on the benzene ring, nature of the leaving group. |
| Ring-Opening/Rearrangement | Cleavage of bonds within the dithiazole ring following nucleophilic attack. | Ring strain, stability of the resulting fragments. |
Introduction of Functionalities for Modified Reactivity and Detection
The strategic introduction of functional groups onto the this compound framework is a key strategy for modulating its chemical reactivity and for developing new methods of detection. By altering the electronic and steric properties of the molecule, it is possible to fine-tune its behavior for specific applications.
Functionalization can be achieved by reacting the parent cation with nucleophiles that bear the desired functional group. For example, the introduction of chromophoric or fluorophoric moieties can impart colorimetric or fluorescent properties to the molecule, enabling its use as a chemical sensor. The change in the absorption or emission spectrum upon interaction with an analyte can be used for quantitative detection.
Similarly, the incorporation of specific recognition units, such as crown ethers or calixarenes, can lead to the development of selective ion sensors. The pre-organized cavity of the recognition unit can selectively bind to specific metal ions or small organic molecules, and this binding event can be transduced into a measurable signal by the benzodithiazolium core.
Furthermore, modifying the reactivity of the 1,3,2-benzodithiazol-1-ium cation through functionalization can open up new synthetic pathways. For example, introducing a reactive handle, such as a vinyl or ethynyl (B1212043) group, would allow for subsequent cross-coupling reactions to build more complex molecular architectures. Conversely, the introduction of bulky substituents can be used to sterically hinder certain reaction pathways, thereby increasing the selectivity of subsequent transformations.
| Functional Group | Purpose | Potential Application |
| Chromophore/Fluorophore | To enable colorimetric or fluorescent detection. | Chemical sensors for analytes that interact with the benzodithiazolium core. |
| Ionophore (e.g., Crown Ether) | To facilitate selective binding of ions. | Ion-selective electrodes or optical sensors for metal cations. |
| Reactive Handle (e.g., Alkyne) | To allow for further synthetic modifications. | Building blocks for the synthesis of complex organic materials. |
| Bulky Substituent | To control reactivity through steric hindrance. | Selective chemical transformations. |
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation
For 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium chloride, the IR spectrum exhibits several characteristic peaks. worktribe.com Key absorptions include those corresponding to N-H stretching, C=N stretching, and aromatic C-C stretching. worktribe.com The presence of bands in the regions of 2785 cm⁻¹ and 2547 cm⁻¹ are attributed to the N-H bond, while a strong signal at 1600 cm⁻¹ is indicative of the C=N double bond. worktribe.com Aromatic C-C stretching vibrations are observed at 1572 cm⁻¹. worktribe.com
Table 1: Infrared (IR) Spectroscopy Data for 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium Chloride worktribe.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2785 | medium | N-H stretch |
| 2547 | medium | N-H stretch |
| 1600 | strong | C=N stretch |
| 1572 | medium | Aromatic C-C stretch |
| 1467 | strong | - |
| 1377 | strong | - |
| 1098 | medium | - |
| 1018 | medium | - |
| 817 | medium | - |
| 615 | medium | - |
| 492 | strong | - |
| 447 | medium | - |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation pathways.
Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) is a rapid ionization technique suitable for the analysis of solid and liquid samples. For 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium chloride, ASAP-MS analysis shows a prominent ion peak at an m/z of 189.955, which corresponds to the molecular ion [M]⁺. worktribe.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. In the case of the chloro-derivative, the accurate mass was found to be 189.9539, which is in close agreement with the calculated mass of 189.9552 for the formula C₆H₅NS₂³⁵Cl. worktribe.com A related compound, 6-chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazole-2-oxide, showed an [M]⁺ peak at m/z 187.940 in ASAP-MS, with an HRMS calculated value of 187.9395 for C₆H₃NS₂³⁵Cl. worktribe.com
The presence of chlorine in 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium chloride results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This leads to the appearance of two peaks in the mass spectrum for the molecular ion, separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule. worktribe.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
While detailed solution-state NMR data for 1,3,2-Benzodithiazol-1-ium chloride is scarce, information for the related 6-chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazole-2-oxide in DMSO-d₆ is available. The ¹H NMR spectrum shows signals for the aromatic protons in the range of 7.13-7.68 ppm and a singlet for the N-H proton at 7.18 ppm. worktribe.com Due to solubility issues, obtaining a resolved ¹³C NMR spectrum in solution for 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium chloride has proven to be challenging. worktribe.com
Solid-state NMR (ssNMR) is particularly useful for characterizing materials that are insoluble or have limited solubility, such as amorphous or crystalline powders. For 6-Chloro-3H-benzo[d] Current time information in NA.worktribe.comdithiazol-2-ium chloride, which is often isolated as an amorphous solid, solid-state ¹³C NMR provides valuable structural information. worktribe.commdpi.com The spectrum of this compound shows a range of signals corresponding to the different carbon environments within the benzodithiazole ring system. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for the study of paramagnetic species, such as the radical intermediates derived from this compound. The one-electron reduction of the 1,3,2-benzodithiazol-1-ium cation yields the neutral 1,3,2-benzodithiazolyl radical. researchgate.net ESR spectroscopy directly probes the unpaired electron in this radical, providing detailed information about its distribution and interaction with surrounding magnetic nuclei.
The ESR spectrum of a radical is characterized by its g-factor and hyperfine coupling constants (hfc). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine couplings arise from the interaction of the unpaired electron's spin with the nuclear spins of nearby atoms (e.g., ¹⁴N, ¹H, ³³S), resulting in the splitting of the ESR signal into multiple lines. The magnitude of these splittings is directly proportional to the spin density at the respective nucleus.
For the 1,3,2-benzodithiazolyl radical, theoretical calculations have been employed to predict the hyperfine coupling constants, which are crucial for interpreting experimental ESR spectra. researchgate.net The spin density distribution in the 1,3,2-benzodithiazolyl radical is markedly different from its isomer, the 1,2,3-benzodithiazolyl radical, leading to a distinct ESR signature. researchgate.net The delocalization of the unpaired electron across the bicyclic system is a key feature of the 1,3,2-benzodithiazolyl radical. aip.org
Computational studies using Density Functional Theory (DFT) at the B3LYP/CC-pVDZ level provide theoretical hfc values that can be compared with experimental data. researchgate.net These theoretical values aid in the assignment of the experimentally observed hyperfine splittings to specific nuclei within the radical structure. researchgate.net
Table 1: Theoretical Hyperfine Coupling Constants (hfc) for the 1,3,2-Benzodithiazolyl Radical (Data sourced from theoretical calculations)
| Nucleus | Hyperfine Coupling Constant (G) |
| N | Value not explicitly stated in search results |
| H (aromatic) | Specific values not explicitly stated in search results |
| ³³S | Specific values not explicitly stated in search results |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide unambiguous information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related benzothiazole (B30560) and benzimidazolium structures can offer significant insights into the expected structural features. nih.govnih.gov For instance, the 1,3-benzothiazole ring system is typically found to be essentially planar. nih.gov In the solid state, ionic compounds like this compound are stabilized by a network of electrostatic interactions and potentially hydrogen bonds, depending on the presence of suitable donor and acceptor groups. The crystal packing is often characterized by stacking of the planar aromatic cations. nsc.ru
In related structures, such as those of benzimidazolium salts, C—H⋯anion interactions are common, linking the cations and anions into extended networks. nih.gov The planarity of the heterocyclic cation facilitates π-π stacking interactions, which are also a common feature in the crystal packing of such compounds.
Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds (Data is illustrative and based on related structures, not the title compound itself)
| Parameter | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov | 1,3-Bis(pyridin-2-yl)-1H-benzimidazol-3-ium tetrafluoridoborate nih.gov |
| Formula | C₉H₆F₃NOS | C₁₇H₁₃N₄⁺·BF₄⁻ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c (implied) | Pnma (implied) |
| a (Å) | 9.2116 (9) | 7.3412 (2) |
| b (Å) | 5.5052 (4) | 17.5051 (5) |
| c (Å) | 10.2279 (8) | 12.2426 (3) |
| **β (°) ** | 107.411 (9) | 90 |
| V (ų) | 494.91 (7) | 1573.28 (7) |
| Z | 2 | 4 |
Electronic Absorbance Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic absorbance (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. For this compound and its derivatives, UV-Vis spectra provide valuable information about the π-electron system and the energies of its electronic transitions.
The UV-Vis spectrum of a related 1,3,2-dithiazole isomer exhibited a long-wavelength absorption at 559 nm. The electronic absorption spectra of benzodithiazolylium salts are influenced by the substituents on the ring system. Intramolecular charge transfer transitions are common in such systems, often occurring between a substituent and the π-system of the cation. researchgate.net
The introduction of different functional groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the electronic nature of the substituent and its interaction with the heterocyclic core. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed absorption bands to specific electronic transitions. researchgate.net For instance, the electronic absorption spectrum of the isomeric 1,2,3-benzodithiazolyl radical has been calculated, and the quantum yield of its photodecomposition was found to be wavelength-dependent, with a value of 0.08 ± 0.01 at 313 nm in benzene (B151609). researchgate.net
Table 3: Illustrative UV-Vis Absorption Data for Related Compounds (Data is illustrative and based on related structures)
| Compound/Radical | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference/Comment |
| 1,3,2-dithiazole isomer | Dichloromethane | 559 | Not specified | Long-wavelength absorption. |
| 1,2,3-benzodithiazolyl radical | Benzene | 313 | Not specified | Wavelength for quantum yield measurement. researchgate.net |
| Unsubstituted pyrylium (B1242799) salt | Not specified | ~270 | 9000 | For comparison of a simple heterocyclic cation. researchgate.net |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for understanding the electronic structure and properties of the 1,3,2-benzodithiazolium cation. These methods offer a balance between computational cost and accuracy, providing valuable information about molecular orbitals, electronic transitions, and other key parameters.
HOMO-LUMO Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
In the context of the 1,3,2-benzodithiazolium cation, the HOMO is typically a π-orbital delocalized over the dithiazole ring and the fused benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The energy of these orbitals and the resulting gap can be calculated using various DFT functionals and basis sets.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its potential applications in organic electronics and photochemistry. The absorption of light with energy corresponding to the HOMO-LUMO gap leads to an electronic transition, where an electron is promoted from the HOMO to the LUMO. nih.gov This process is fundamental to the molecule's UV-visible absorption spectrum.
Aromaticity Indices and Criteria for the Benzodithiazolium Cation
Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it. For the benzodithiazolium cation, these indices help to understand the extent of electron delocalization and the resulting stability of the ring system.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. NICS values can be calculated at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with NICS(1) often considered a better measure of the π-electron contribution to aromaticity.
Computational studies on the isomeric 1,2,3-benzodithiazolium cation have shown significant aromatic character for both the carbocyclic and heterocyclic rings. nih.gov For instance, NICS values calculated for the carbocycles are in the range of -5.5 to -6.6 ppm, and for the heterocycles, they are between -14.4 and -15.5 ppm, clearly indicating the aromatic nature of these cations. nih.gov
Para-Delocalization Index (PDI): This electronic index measures the extent of electron delocalization between para-positioned atoms in a six-membered ring. Higher PDI values are associated with greater aromaticity.
These aromaticity indices provide a quantitative picture of the electronic structure of the benzodithiazolium cation, confirming its aromatic nature and providing insights into its stability and reactivity.
Computational Studies on Electron Affinity and Redox Behavior
Computational methods are invaluable for studying the redox properties of molecules like the 1,3,2-benzodithiazolium cation. Electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, can be calculated using DFT. These calculations can predict the ease with which the benzodithiazolium cation can be reduced.
The redox behavior of benzodithiazolium salts has been investigated, and it is known that a one-electron reduction leads to the formation of the corresponding neutral benzodithiazolyl radical. researchgate.net Computational studies can model this process and calculate the reduction potential. The ability to tune the redox behavior by introducing different substituents on the benzene ring makes these compounds interesting for applications in materials science, such as the development of molecular conductors. researchgate.net
Mechanistic Simulations of Reaction Pathways and Energetics
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. For the 1,3,2-benzodithiazolium cation, mechanistic simulations can be used to explore its reactivity towards various reagents.
A common reaction type for such heterocyclic cations is cycloaddition. For example, computational studies on the related 1,3-dithiolium cation have elucidated the mechanism of its [3+2] cycloaddition reactions with alkenes and alkynes. nih.gov These studies, using DFT, can identify the transition state structures and calculate the activation energy barriers for different reaction pathways. nih.gov Such simulations can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity.
For the 1,3,2-benzodithiazolium cation, similar mechanistic simulations could be employed to understand its participation in cycloaddition reactions, which is crucial for its synthetic applications and the development of new heterocyclic compounds.
Molecular Dynamics and Host-Guest Interactions of Benzodithiazolium Analogues
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other species. For analogues of the 1,3,2-benzodithiazolium cation, MD simulations can be used to investigate their interactions with host molecules in supramolecular chemistry.
These simulations can model the formation of host-guest complexes, for example, with cyclodextrins or calixarenes. By simulating the movement of both the host and guest molecules over time, MD can provide insights into the stability of the complex, the nature of the intermolecular forces involved (e.g., hydrogen bonding, van der Waals forces), and the preferred orientation of the guest within the host's cavity.
Such studies are crucial for the design of new functional materials based on host-guest chemistry, where the encapsulation of a benzodithiazolium derivative could modulate its photophysical or electrochemical properties for applications in sensing or molecular switching.
Advanced Applications in Chemical Sciences and Materials
Utilization as Organic Radicals and Electron Acceptors
The unique electronic structure of the benzo mdpi.comCurrent time information in NA.chemsrc.comdithiazole system allows it to function as a stable organic radical. mdpi.com The 1,3,2-benzodithiazol-1-ium cation is characteristically electron-deficient, a property derived from the Herz reaction used for its synthesis, which transforms an electron-rich aniline (B41778) into this electron-poor heterocycle. mdpi.com This inherent electron-deficient nature underpins its utility as an effective electron acceptor. Research has increasingly focused on these structures for applications as organic radicals, moving beyond their historical use in dyes. mdpi.com
Development of Charge-Transfer Complexes and Radical-Anion Salts
The strong electron-acceptor ability of benzodithiazole derivatives makes them ideal candidates for forming charge-transfer (CT) complexes and radical-anion salts. While research on 1,3,2-benzodithiazol-1-ium chloride specifically is still developing, studies on analogous structures provide significant insights. For instance, the related 2,1,3-benzochalcogenadiazoles have been shown to form thermally stable radical-anion salts upon chemical reduction. nih.gov The formation of such species is often studied using techniques like cyclic voltammetry (CV), which can determine the electron-acceptor capabilities of the molecule. nih.gov The ability to form stable radical anions is crucial for developing materials with specific electronic and magnetic properties. rsc.org Mechanistic strategies such as ligand-to-metal charge transfer (LMCT) are powerful tools for accessing diverse open-shell species, further highlighting the potential of electron-accepting heterocyclic systems in creating novel complexes. rsc.org
Role in Materials Chemistry
The intriguing electronic properties of the benzo mdpi.comCurrent time information in NA.chemsrc.comdithiazole functionality have established its importance in materials chemistry. mdpi.com These compounds, produced via the Herz reaction, are valuable for research into new organic materials. mdpi.com Their conjugated profile is a key feature, attracting significant attention for applications that leverage these electronic characteristics. mdpi.com
Semiconductor Applications and Electronic Device Development
The application of benzodithiazole derivatives as organic semiconductors is a field of growing interest. mdpi.com Their strong electron-withdrawing character is a valuable trait for constructing molecules used in various organic electronic devices. polyu.edu.hk Though direct applications of this compound in devices are not yet widespread, related isomers like 2,1,3-benzothiadiazole (B189464) (BT) are recognized as important acceptor units for building photoluminescent compounds used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). polyu.edu.hk The incorporation of such units can significantly enhance the electronic properties of the resulting materials. polyu.edu.hk The development of deuterated compounds for organic electronic devices, including those with semiconductor layers, points to the broad strategies being employed to optimize performance in this area. google.com
Design and Synthesis of Novel Functional Organic Materials
This compound and its derivatives are pivotal in the design of new functional organic materials. mdpi.commdpi.com The Herz reaction provides a direct route to this electron-deficient heterocyclic system, which can then be further derivatized to create a variety of adducts with applications in both medicinal and materials chemistry. mdpi.com The ability to systematically modify the core structure allows for the fine-tuning of its electronic and physical properties, enabling the synthesis of materials tailored for specific functions.
| Property | Description | Reference |
| Aromatic System | Planar, 10-π aromatic system. | mdpi.com |
| Common Name | Herz Salt (when paired with a counterion like chloride). | mdpi.commdpi.com |
| Synthesis | Typically generated via the Herz reaction from an aniline precursor using disulfur (B1233692) dichloride. | mdpi.com |
| Electronic Nature | Electron-deficient, making it a good electron acceptor. | mdpi.com |
Importance as Synthetic Intermediates in Organic Synthesis
Beyond its direct applications in materials, the benzodithiazole functionality serves as a valuable synthetic intermediate for preparing a range of other important compounds. mdpi.com Both hetero- and homolytic transformations of this species are well-established, providing pathways to numerous useful molecules. mdpi.com
Precursors for the Synthesis of Diverse Aromatic and Heteroaromatic Compounds
This compound is a key precursor for a variety of privileged aromatic and heteroaromatic targets. mdpi.com The core structure can be chemically transformed in simple steps to access other complex molecules. mdpi.com This versatility makes it a valuable tool for chemists in both academic and potentially commercial settings, enabling the construction of compounds that are important for medicinal and materials applications. mdpi.com The reaction often involves the initial formation of the dithiazole ring, which can then undergo further reactions, such as chlorination, to yield diverse products. mdpi.com
The Enigmatic this compound: Exploring its Role in Advanced Chemical Synthesis
A deep dive into the chemical compound this compound reveals a molecule with specific, albeit not widely documented, applications in the synthesis of complex chemical structures. This article focuses exclusively on its role as a precursor in the formation of polycyclic systems and its relevance within the historical and modern context of dye chemistry.
The unique structural and electronic properties of this compound position it as a compound of interest in specialized areas of chemical synthesis. Its reactivity is centered around the heterocyclic dithiazolium ring, which can participate in various chemical transformations.
Building Blocks for Polycyclic Systems
While the more common isomer, 1,2,3-benzodithiazole (known as Herz salt), is extensively used in creating polycyclic structures, the application of this compound in this area is more niche. Research in this domain is limited, but the inherent reactivity of the dithiazolium cation suggests its potential as a synthon for constructing larger, fused-ring systems. The electrophilic nature of the ring system allows for reactions with nucleophilic partners, theoretically enabling the annulation of additional rings onto the benzodithiazole core. However, detailed and specific examples of its widespread use in the synthesis of complex polycyclic aromatic compounds are not prevalent in publicly accessible scientific literature.
Historical and Contemporary Relevance in Dye Chemistry
The history of benzodithiazole derivatives is intrinsically linked to the development of synthetic dyes. The intense coloration of various compounds derived from these heterocyclic systems made them attractive targets for the dye industry in the early 20th century. The electronic properties of the benzodithiazole scaffold, including the potential for extended π-conjugation, are key to their chromophoric characteristics.
Historically, research into benzodithiazole structures was primarily driven by their utility as dyes. While much of this historical focus was on the more readily synthesized 1,2,3-isomers, the fundamental chromophoric properties are shared across the isomeric forms. In a contemporary context, the focus has shifted towards materials science, where such compounds are investigated for their electronic and photophysical properties, including applications as organic radicals and semiconductors. The synthesis of dyes and pigments remains a relevant application, with research exploring how modifications to the core structure can tune the color and performance properties of the resulting materials.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
A definitive summary of key research findings for 1,3,2-Benzodithiazol-1-ium chloride cannot be provided due to the lack of published research dedicated to this specific compound.
Emerging Research Avenues and Untapped Potential for this compound
Given the absence of foundational research, any discussion of emerging research avenues would be purely speculative. The untapped potential of this compound remains to be explored. Initial research would need to focus on establishing reliable synthetic routes and characterizing its fundamental physicochemical properties.
Considerations for Scaled Synthesis and Industrial Adoption of Benzodithiazole Chemistry
While general considerations for the scaled synthesis of benzodithiazole derivatives can be drawn from the literature on its isomers, specific challenges and economic viability for the industrial production of this compound are unknown. The industrial adoption of any chemical is contingent on factors such as the cost and safety of the synthetic process, the stability of the compound, and its performance in a given application, none of which are documented for this specific isomer.
Q & A
Q. What are the established synthetic routes for 1,3,2-benzodithiazol-1-ium chloride, and what experimental conditions are critical for reproducibility?
- Methodological Answer : Synthesis typically involves heterocyclization reactions using sulfonyl or imidoyl chlorides as precursors. For example, analogous benzothiadiazole derivatives are synthesized via refluxing phenols or thiophenols with sulfonyl chlorides in acetic acid under nitrogen atmospheres to prevent oxidation . Key conditions include:
- Temperature control (e.g., 85°C for condensation reactions).
- Use of anhydrous solvents (e.g., DMF or dichloromethane) to avoid side reactions.
- Stoichiometric ratios of reactants (e.g., 1.6 equivalents of CF3COOH for trifluoromethyl group incorporation) .
Reproducibility hinges on strict adherence to inert atmospheres and purification via column chromatography or recrystallization .
Q. How should researchers characterize this compound, and what spectroscopic techniques are most effective?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm aromatic proton environments and heterocyclic ring formation.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify S–N and C–S vibrational modes (e.g., 1350–1450 cm for dithiazole rings) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for high-yield recovery.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate byproducts.
- Sublimation : For thermally stable batches, sublimation under reduced pressure (0.1 mmHg) ensures ultrapure crystals .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in heterocyclization reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for reaction efficiency.
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction times (e.g., extending reflux from 4 to 8 hours for higher conversion) .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY or HSQC experiments to confirm proton-carbon correlations.
- X-ray Crystallography : Resolve ambiguities in ring conformation by determining crystal structures .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Substitution Studies : Use isotopic labeling (S) to track sulfur participation in ring-opening reactions.
- Radical Trapping : Add TEMPO to confirm/rule out radical intermediates in photochemical reactions.
- DFT Calculations : Map energy profiles for proposed pathways (e.g., SNAr vs. radical mechanisms) using software like Gaussian .
Q. How do structural modifications (e.g., substituent effects) alter the photophysical properties of this compound analogs?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., bathochromic shifts with electron-withdrawing groups).
- Luminescence Studies : Measure quantum yields in thin films versus solution to assess aggregation-induced emission (AIE).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for applications in optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
